2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol
Overview
Description
2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C14H20FNO and its molecular weight is 237.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol and its derivatives have been synthesized and characterized in various studies, demonstrating their significance in chemical research. For instance, the synthesis and spectroscopic characterization of related compounds have been explored, including thermal stability analyses, single crystal XRD, and Hirshfeld surface analysis. Such studies contribute to understanding the molecular structure and pharmacokinetics of these compounds for further biological applications (Govindhan et al., 2017).
Radiotracer Development for PET Imaging
Some derivatives have been evaluated as potential radiotracers for Positron Emission Tomography (PET) imaging, specifically targeting NR2B NMDA receptors. Despite challenges such as poor brain penetration and radiodefluorination, these studies are crucial for developing diagnostic tools in neuroscience (Labas et al., 2011).
Anticonvulsive Effects
Research on L-proline amides derived from 4-(4-Fluorobenzyl)piperidine has demonstrated anticonvulsive effects, highlighting the therapeutic potential of these compounds in treating neurological disorders (Silhánková et al., 1996).
Molecular Dynamics and Quantum Chemical Studies
Molecular dynamics and quantum chemical studies have been performed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. These studies provide insights into the molecular interactions and reactivity parameters, essential for materials science and corrosion prevention (Kaya et al., 2016).
NMDA Receptor Antagonists
Efforts to optimize NR2B selective NMDA receptor antagonists have led to the synthesis of alkynyl analogues. These compounds show promise in neuroscience research, particularly in understanding and potentially treating conditions associated with NMDA receptor dysfunction (Kornberg et al., 2004).
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZZAIOKBOSUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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